(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol
Description
(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methoxy group at the 8-position and a hydroxymethyl group at the 2-position. The methoxy group enhances electron density in the aromatic system, influencing reactivity and binding interactions, while the hydroxymethyl group provides a handle for further functionalization .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(8-methoxyimidazo[1,2-a]pyridin-2-yl)methanol |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-3-2-4-11-5-7(6-12)10-9(8)11/h2-5,12H,6H2,1H3 |
InChI Key |
LGKIUQFIZZAOQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
The synthesis involves the condensation of 8-methoxy-2-aminopyridine , a substituted aldehyde (e.g., glyoxal or formaldehyde), and an α-bromoketone derivative under microwave irradiation. Montmorillonite K-10 clay serves as a heterogeneous catalyst, while 1,4-dioxane acts as the solvent. Key parameters include:
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Temperature : 100°C
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Irradiation power : 150 W
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Reaction time : 30 minutes
The reaction proceeds via a cascade mechanism:
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Formation of the imine intermediate between the aldehyde and 8-methoxy-2-aminopyridine.
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Nucleophilic attack by the α-bromoketone, leading to cyclization.
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Rearomatization to yield the imidazo[1,2-a]pyridine core.
Post-reaction, the catalyst is removed by filtration, and the product is purified via flash column chromatography (25–50% ethyl acetate/hexane). Yields for analogous compounds under these conditions exceed 85% .
Advantages and Limitations
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Advantages :
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Rapid reaction time (30 minutes vs. hours in conventional heating).
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Solvent- and catalyst-recycling potential.
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Limitations :
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Requires specialized microwave equipment.
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Limited scalability for industrial production.
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Two-Step Condensation and Reduction
A classical approach involves sequential condensation and reduction steps, as demonstrated in the synthesis of structurally related imidazo[1,2-a]pyridines.
Step 1: Ester Formation via Condensation
8-Methoxy-2-aminopyridine reacts with ethyl bromopyruvate in refluxing methanol (4 hours, 70°C). Sodium carbonate is used to neutralize HBr generated during the reaction. The intermediate, ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate , is isolated in 60–65% yield after extraction with dichloromethane and silica gel chromatography.
Step 2: Reduction to Methanol Derivative
The ester intermediate undergoes reduction with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature. The reaction is quenched with aqueous ammonium chloride, and the product is recrystallized from ethanol to yield (8-methoxyimidazo[1,2-a]pyridin-2-yl)methanol in 67–70% yield .
Critical Analysis
-
Advantages :
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High purity due to recrystallization.
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Compatibility with standard laboratory equipment.
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-
Limitations :
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Multi-step process increases time and cost.
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LiAlH4 poses handling risks (moisture sensitivity, exothermic reactions).
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Comparative Evaluation of Methods
Emerging Techniques and Optimization
Recent advances focus on photocatalytic methods and flow chemistry to enhance efficiency. For instance, visible-light-mediated cyclization using eosin Y as a photocatalyst has shown promise for imidazo[1,2-a]pyridine synthesis, though its applicability to methoxy-substituted derivatives remains under investigation .
Chemical Reactions Analysis
Types of Reactions
(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a formyl or carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (8-Methoxyimidazo[1,2-a]pyridin-2-yl)formaldehyde or (8-Methoxyimidazo[1,2-a]pyridin-2-yl)carboxylic acid.
Scientific Research Applications
(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. The compound may also interact with calcium channels, modulating their function and affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The imidazo[1,2-a]pyridine core permits diverse substitutions, which modulate solubility, lipophilicity, and bioactivity. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula C₉H₁₀N₂O₂.
Key Observations:
- Methoxy vs.
- Halogen Substitutions : Bromo and chloro derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but raise toxicity risks.
- Positional Effects : Substitutions at the 5-position (e.g., methyl in ) vs. 8-position alter electronic distribution, impacting binding interactions in biological systems.
Biological Activity
(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core structure with a methanol group at the second position and a methoxy group at the eighth position. Its molecular formula is with a molecular weight of 178.19 g/mol. The structural characteristics are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H10N2O2 |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H10N2O2/c1-13-8-3-2-4-11-5-7(6-12)10-9(8)11/h2-5,12H,6H2,1H3 |
| Canonical SMILES | COC1=CC=CN2C1=NC(=C2)CO |
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
1. Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties, potentially inhibiting viral replication through interactions with viral proteins or host cell receptors.
2. Antibacterial Properties
The compound has shown efficacy against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial growth.
3. Anticancer Potential
As a cyclin-dependent kinase inhibitor, this compound can impede cell cycle progression in cancer cells. This inhibition leads to reduced proliferation and may induce apoptosis in certain cancer types .
The mechanisms through which this compound exerts its biological effects include:
- Cyclin-dependent Kinase Inhibition : By binding to the active site of cyclin-dependent kinases (CDKs), it prevents their activity, which is crucial for cell cycle regulation.
- Calcium Channel Modulation : The compound may interact with calcium channels, influencing cellular signaling pathways that regulate various physiological processes.
Study 1: Antibacterial Efficacy
In a study examining the antibacterial properties of various imidazo[1,2-a]pyridine derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as an alternative therapeutic agent .
Study 2: Anticancer Activity
A recent investigation into the anticancer effects of this compound demonstrated that it effectively inhibited the proliferation of breast cancer cells in vitro. The compound induced apoptosis through caspase activation and increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins .
Comparison with Similar Compounds
The unique substitution pattern of this compound differentiates it from other imidazo[1,2-a]pyridine derivatives. Here’s a comparison table highlighting some similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol | Methyl group instead of methoxy | Different substitution pattern affects reactivity |
| (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol | Methyl group at position 5 | Potentially different biological activity |
| (7-Methylimidazo[1,2-a]pyridin-3-yl)methanamine | Amine instead of alcohol | May exhibit distinct pharmacological properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves a multi-step process. For analogous compounds like (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, a two-step approach is used:
Condensation : Reacting substituted pyridin-2-amine with ethyl bromopyruvate in methanol under reflux (343 K for 4 hours), followed by neutralization and purification via silica gel chromatography .
Reduction : Lithium hydride/aluminum reduction of the ester intermediate in methanol at room temperature, yielding the methanol derivative after recrystallization (67% yield) .
- Key Variables : Temperature, solvent choice (e.g., methanol vs. ethanol), and catalyst selection (e.g., Na₂CO₃ for neutralization) critically impact purity and yield.
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolve bond angles and torsion angles (e.g., C6–C7–C8–O1 torsion angle of -96.3° in similar compounds) to confirm coplanarity of fused rings and hydroxymethyl orientation .
- NMR/FT-IR : ¹H/¹³C-NMR and FT-IR verify functional groups (e.g., O–H stretching at ~3200 cm⁻¹) and substituent positions .
- LC-MS : Confirm molecular weight and detect impurities .
Q. What preliminary biological activities are associated with imidazo[1,2-a]pyridine methanol derivatives?
- Findings : Analogues like 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-one show inhibition of phospholipase A₂, impacting cellular proliferation pathways .
- Assays : In vitro enzyme inhibition assays and cytotoxicity screening (e.g., MTT assays) are used to evaluate potency .
Advanced Research Questions
Q. How can synthetic protocols for this compound be optimized for scalability and reproducibility?
- Strategies :
- Catalyst Screening : Replace LiAlH₄ with milder reducing agents (e.g., NaBH₄) to improve safety and selectivity .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics for condensation steps .
- Process Monitoring : Implement inline FT-IR or HPLC to track intermediate formation and minimize side products .
Q. How should researchers address contradictions in biological activity data across studies?
- Case Example : Discrepancies in anticancer potency may arise from structural variations (e.g., methoxy vs. trifluoromethyl groups) or assay conditions .
- Resolution :
Standardize Assays : Use uniform cell lines (e.g., HeLa or MCF-7) and control for solvent effects (e.g., DMSO concentration).
Computational Validation : Compare molecular docking results (e.g., binding affinity to kinase targets) with experimental IC₅₀ values .
Q. What computational methods are recommended for predicting the mechanism of action of this compound?
- Approaches :
- Molecular Dynamics (MD) Simulations : Model interactions with targets like G-protein-coupled receptors (GPCRs) over 100-ns trajectories to assess stability .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Design Principles :
- Substituent Variation : Introduce halogens (e.g., Br, I) at position 8 to modulate lipophilicity and target engagement .
- Bioisosteric Replacement : Replace the methoxy group with sulfonamide to enhance solubility while retaining activity .
- Data Analysis : Use multivariate regression to correlate Hammett constants (σ) of substituents with biological activity .
Q. How do solid-state properties (e.g., crystallinity) impact the compound’s stability and formulation?
- Crystallography Insights : Hydrogen bonding (e.g., O1–H1···N1) and π-π stacking (e.g., centroid distances of 3.48–3.72 Å) stabilize the crystal lattice, reducing hygroscopicity .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with XRD to monitor polymorphic transitions .
Q. What degradation pathways are observed under physiological conditions, and how can they be mitigated?
- Pathways :
- Oxidation : The hydroxymethyl group may oxidize to a carboxylate under basic conditions .
- Hydrolysis : Methoxy substituents are susceptible to enzymatic cleavage (e.g., cytochrome P450) .
- Mitigation : Prodrug strategies (e.g., acetyl-protected derivatives) or formulation with antioxidants (e.g., ascorbic acid) .
Methodological Recommendations
- For Crystallography : Use SHELXTL for refinement, leveraging its robustness in handling high-resolution data and hydrogen-bond networks .
- For Biological Assays : Pair in silico predictions (Autodock Vina) with surface plasmon resonance (SPR) to validate binding kinetics .
- For Synthetic Chemistry : Optimize reaction steps using design of experiments (DoE) to identify critical parameters (e.g., temperature, pH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
